molecular formula C14H22N2O3 B14590092 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- CAS No. 61589-11-5

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-

Cat. No.: B14590092
CAS No.: 61589-11-5
M. Wt: 266.34 g/mol
InChI Key: IFSIMILVMBJXRL-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- is a complex organic compound with a unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse biological activities and applications in medicinal chemistry. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in THF.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- involves its interaction with specific molecular targets, such as GPCRs. These interactions can modulate various signaling pathways, leading to diverse biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)- apart is its unique combination of a spirocyclic core with a morpholinylmethyl group. This structural feature enhances its stability and allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

61589-11-5

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C14H22N2O3/c17-12-10-14(4-2-1-3-5-14)13(18)16(12)11-15-6-8-19-9-7-15/h1-11H2

InChI Key

IFSIMILVMBJXRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)CN3CCOCC3

Origin of Product

United States

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